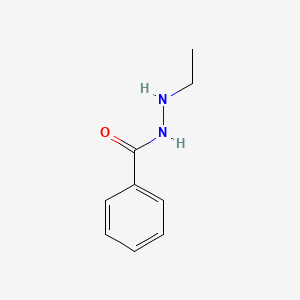

N'-ethylbenzohydrazide

CAS No.: 14674-46-5

Cat. No.: VC8075172

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14674-46-5 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | N'-ethylbenzohydrazide |

| Standard InChI | InChI=1S/C9H12N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12) |

| Standard InChI Key | AZQXRSICTUIXRZ-UHFFFAOYSA-N |

| SMILES | CCNNC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CCNNC(=O)C1=CC=CC=C1 |

Introduction

N'-Ethylbenzohydrazide is a chemical compound that belongs to the class of hydrazides, which are derivatives of hydrazine. Hydrazides are known for their diverse applications in organic synthesis, pharmaceuticals, and as intermediates in the production of various chemicals. Despite its potential utility, specific detailed research on N'-ethylbenzohydrazide is limited, and it is often mentioned in broader contexts related to hydrazide chemistry.

Synthesis Methods

The synthesis of N'-ethylbenzohydrazide typically involves the condensation reaction between ethylamine and benzoyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction. This method is straightforward and commonly used for preparing various hydrazides.

textReaction: C6H5COCl + C2H5NH2 → C6H5CONHC2H5 + HCl

Applications and Potential Uses

While specific applications of N'-ethylbenzohydrazide are not well-documented, hydrazides in general are used in various fields:

-

Pharmaceuticals: Hydrazides can act as intermediates in the synthesis of drugs, particularly those with antiviral, antibacterial, or antifungal properties.

-

Organic Synthesis: They are useful in forming heterocyclic compounds and as reagents in organic reactions.

-

Agricultural Chemicals: Some hydrazides are used as pesticides or plant growth regulators.

Research Findings and Challenges

Research on N'-ethylbenzohydrazide specifically is sparse, but studies on related compounds highlight the importance of hydrazides in medicinal chemistry. For instance, benzohydrazides have been explored for their antiparasitic activities, such as against Trypanosoma brucei and Plasmodium falciparum .

Challenges:

-

Toxicity Concerns: Some hydrazides may exhibit toxicity, which necessitates careful handling and further research into their safety profiles.

-

Stability Issues: Hydrazides can be sensitive to moisture and light, affecting their stability and shelf life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume